Cas no 885963-90-6 ([1,1'-Biphenyl]-3-methanol,3',4'-dimethyl-)
![[1,1'-Biphenyl]-3-methanol,3',4'-dimethyl- structure](https://ja.kuujia.com/scimg/cas/885963-90-6x500.png)
[1,1'-Biphenyl]-3-methanol,3',4'-dimethyl- 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-3-methanol,3',4'-dimethyl-
- [3-(3,4-dimethylphenyl)phenyl]methanol
- 3-(3,4-Dimethylphenyl)benzyl alcohol
- SCHEMBL3401510
- (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
- (3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol
- 885963-90-6
- {3',4'-DIMETHYL-[1,1'-BIPHENYL]-3-YL}METHANOL
- A1-30488
- DTXSID00654446
-
- MDL: MFCD06858715
- インチ: InChI=1S/C15H16O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
- InChIKey: HHRJQFXPCJVZDW-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1C)C2=CC=CC(=C2)CO
計算された属性
- 精确分子量: 212.120115130g/mol
- 同位素质量: 212.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 何もない
- トポロジー分子極性表面積: 20.2Ų
- 互变异构体数量: 何もない
[1,1'-Biphenyl]-3-methanol,3',4'-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD87679-1g |
(3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885963-90-6 | 1g |
$292.00 | 2023-12-29 | ||
A2B Chem LLC | AD87679-5g |
(3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885963-90-6 | 95% | 5g |
$1203.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644629-1g |
(3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885963-90-6 | 98% | 1g |
¥7234.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644629-5g |
(3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol |
885963-90-6 | 98% | 5g |
¥13297.00 | 2024-04-26 |
[1,1'-Biphenyl]-3-methanol,3',4'-dimethyl- 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
[1,1'-Biphenyl]-3-methanol,3',4'-dimethyl-に関する追加情報
Compound CAS No. 885963-90-6: [1,1'-Biphenyl]-3-methanol, 3',4'-dimethyl-
[1,1'-Biphenyl]-3-methanol, 3',4'-dimethyl- is a unique organic compound with the CAS registry number 885963-90-6. This compound belongs to the class of biphenyl derivatives, which are widely studied for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of two benzene rings connected by a single bond (biphenyl system), with a hydroxymethyl group (-CH₂OH) attached to the third position of one ring and dimethyl substituents at the 3' and 4' positions of the other ring. This specific substitution pattern imparts unique chemical and physical properties to the molecule.
The synthesis of [1,1'-biphenyl]-3-methanol, 3',4'-dimethyl- involves a series of well-established organic reactions. Typically, it begins with the preparation of the biphenyl core through coupling reactions such as Suzuki-Miyaura coupling or Ullmann coupling. Subsequent functionalization steps, including oxidation and reduction reactions, are employed to introduce the hydroxymethyl group and dimethyl substituents at the desired positions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis of this compound more accessible for research and industrial applications.
One of the most promising applications of [1,1'-biphenyl]-3-methanol, 3',4'-dimethyl- lies in its potential as a building block for drug discovery. Biphenyl derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, recent studies have explored the use of this compound as a lead molecule in anti-cancer drug development due to its ability to inhibit specific oncogenic pathways. Additionally, its hydroxymethyl group provides a site for further functionalization, enabling researchers to design molecules with enhanced bioavailability and efficacy.
In the field of materials science, [1,1'-biphenyl]-3-methanol, 3',4'-dimethyl- has shown potential as a precursor for advanced materials such as liquid crystals and organic semiconductors. The rigid biphenyl core contributes to molecular planarity and π-π interactions, which are critical for these applications. Recent research has focused on optimizing the electronic properties of this compound through strategic substitution patterns and self-assembly techniques. These efforts have led to materials with improved thermal stability and electrical conductivity.
The physical properties of [1,1'-biphenyl]-3-methanol, 3',4'-dimethyl- make it an attractive candidate for various chemical processes. Its melting point is relatively high due to strong intermolecular forces arising from hydrogen bonding between the hydroxymethyl groups. The compound is also soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water. These properties facilitate its use in both solution-phase reactions and solid-state synthesis.
From an environmental perspective, understanding the fate and transport of [1,1'-biphenyl]-3-methanol in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under aerobic conditions and found that it undergoes rapid transformation into less toxic byproducts. This suggests that proper waste management practices can mitigate any adverse effects associated with its use.
In conclusion, [1', [1', Biphenyl]- is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science while its physical properties ensure compatibility with various chemical processes. As research continues to uncover new insights into its properties and uses,CAS No.88596.90.6. will undoubtedly play an increasingly important role in advancing scientific innovation.
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